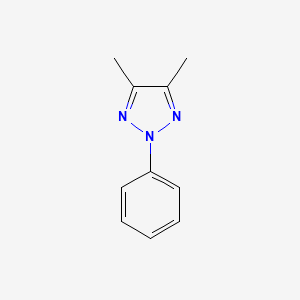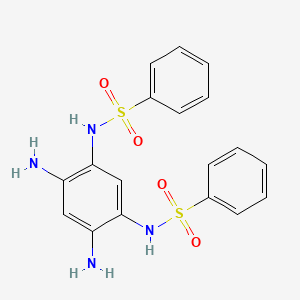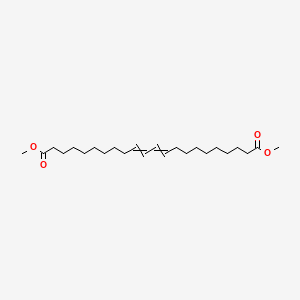
Dimethyl docosa-10,12-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl docosa-10,12-dienedioate is an organic compound with the molecular formula C24H40O4. It is a dimethyl ester derivative of docosa-10,12-dienedioic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Dimethyl docosa-10,12-dienedioate can be synthesized through several methods. One common synthetic route involves the oxidative coupling of the cuprous derivative of methyl undec-10-ynoate. This reaction is followed by hydrogenation of the conjugated diacetylenic ester over Raney nickel at 100°C, yielding this compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
Dimethyl docosa-10,12-dienedioate undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form dimethyl docosa-10-ynedioate and docosa-10-enedioate.
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl docosa-10,12-dienedioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl docosa-10,12-dienedioate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of enzyme activities, alteration of cellular signaling pathways, and interaction with specific receptors.
Comparación Con Compuestos Similares
Dimethyl docosa-10,12-dienedioate can be compared with other similar compounds such as:
Propiedades
Número CAS |
58873-35-1 |
|---|---|
Fórmula molecular |
C24H42O4 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
dimethyl docosa-10,12-dienedioate |
InChI |
InChI=1S/C24H42O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h3-6H,7-22H2,1-2H3 |
Clave InChI |
WHJWFHOBFUGYJH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCC=CC=CCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
![N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea](/img/structure/B14617768.png)

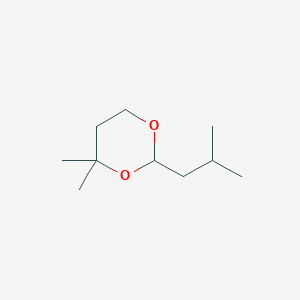
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl-](/img/structure/B14617804.png)
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14617815.png)
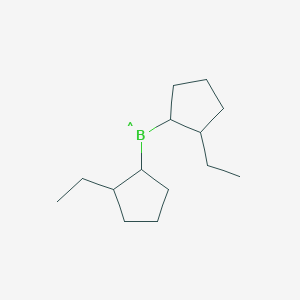
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)
![3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14617830.png)
![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)
